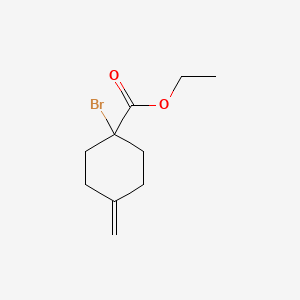
Ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate is an organic compound with the molecular formula C10H15BrO2. It is a derivative of cyclohexane, featuring a bromine atom and an ethyl ester group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate typically involves the bromination of ethyl 4-methylidenecyclohexane-1-carboxylate. This can be achieved through the use of bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions. The reaction proceeds via electrophilic addition, where the bromine molecule adds across the double bond of the methylidene group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation can be performed using oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents such as ethanol (EtOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of ethyl 4-methylidenecyclohexane-1-carboxylate derivatives with different functional groups.
Reduction: Formation of ethyl 4-methylidenecyclohexane-1-carbinol.
Oxidation: Formation of ethyl 4-methylidenecyclohexane-1-carboxylic acid.
Scientific Research Applications
Ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The compound’s methylidene group can undergo addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate can be compared with similar compounds such as:
Ethyl 4-methylidenecyclohexane-1-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Ethyl 1-chloro-4-methylidenecyclohexane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Ethyl 1-iodo-4-methylidenecyclohexane-1-carboxylate: Contains an iodine atom, which is a better leaving group than bromine, resulting in higher reactivity in substitution reactions.
The uniqueness of this compound lies in its balanced reactivity, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H15BrO2 |
|---|---|
Molecular Weight |
247.13 g/mol |
IUPAC Name |
ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H15BrO2/c1-3-13-9(12)10(11)6-4-8(2)5-7-10/h2-7H2,1H3 |
InChI Key |
IZXOWSTYNLVEBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(=C)CC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















